N-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine

Lipophilicity Drug-likeness ADME Prediction

N-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine (CAS 1352999-32-6) belongs to a series of benzothiazole-glycine conjugates characterized by a methylsulfonyl substituent at the 6-position of the benzothiazole core. This compound exhibits computed physicochemical properties including a molecular weight of 300.4 g/mol and an XLogP3-AA of 1.7, positioning it within favorable drug-like chemical space.

Molecular Formula C11H12N2O4S2
Molecular Weight 300.4 g/mol
CAS No. 1352999-32-6
Cat. No. B1426465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine
CAS1352999-32-6
Molecular FormulaC11H12N2O4S2
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCN(CC(=O)O)C1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C
InChIInChI=1S/C11H12N2O4S2/c1-13(6-10(14)15)11-12-8-4-3-7(19(2,16)17)5-9(8)18-11/h3-5H,6H2,1-2H3,(H,14,15)
InChIKeyMNTLCOOQWNCZTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine (CAS 1352999-32-6): Chemoinformatic Profiling and Comparator Landscape


N-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine (CAS 1352999-32-6) belongs to a series of benzothiazole-glycine conjugates characterized by a methylsulfonyl substituent at the 6-position of the benzothiazole core [1]. This compound exhibits computed physicochemical properties including a molecular weight of 300.4 g/mol and an XLogP3-AA of 1.7, positioning it within favorable drug-like chemical space [2]. Its closest analogs include the 4-methylsulfonyl regioisomer (CAS 1351632-54-6) and the 6-trifluoromethoxy derivative (CAS 1353000-13-1), which share the core scaffold but differ in substitution pattern and electronic profile .

The Risk of Regioisomeric and Scaffold Analogy: A Caution on Substituting N-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine


Assuming functional equivalence between the 6-methylsulfonyl regioisomer and its 4-substituted analog or other benzothiazole-glycine derivatives without rigorous comparative data is scientifically unsound. Patents and literature on benzothiazole-based inhibitors highlight that the position of the sulfonyl group on the aromatic ring is a critical determinant of target binding, selectivity, and pharmacokinetic profile [1]. For instance, subtle positional changes in the related benzothiazole FAAH inhibitor series were shown to cause order-of-magnitude shifts in potency [2]. Therefore, procurement decisions based solely on scaffold similarity risk selecting a compound with a functionally distinct and potentially inferior activity profile for a given target.

Quantifiable Differentiation of N-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine: A Comparative Data Audit


LogP Difference Between 6-Methylsulfonyl and 6-Trifluoromethoxy Analogs Influences Predicted Membrane Permeability

The computed partition coefficient (XLogP3-AA) for N-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine is 1.7 [1]. This is significantly lower than the 6-trifluoromethoxy analog, which has a reported LogP of 3.6 . This 1.9 log unit difference indicates that the target compound is markedly less lipophilic.

Lipophilicity Drug-likeness ADME Prediction

Regioisomeric Comparison: 6-Methylsulfonyl vs. 4-Methylsulfonyl Substitution Impact on Molecular Topology

The 6-methylsulfonyl derivative places the polar sulfone group at a position distal to the glycine-bearing thiazole nitrogen, contrasting with the 4-methylsulfonyl regioisomer where the group is proximal. While measured activity data is unavailable, the distinct substitution pattern creates a different molecular electrostatic potential and topology. This structural difference is analogous to SAR trends observed in benzothiazole inhibitor programs where positional isomerism significantly impacts target affinity [1]. Both regioisomers share an identical molecular weight (300.4 g/mol) and computed XLogP3-AA (1.7) [2].

Molecular Topology Regioisomerism SAR

Benzothiazole-Glycine Class Activity: Carbonic Anhydrase Inhibition as a Model for Target Engagement

A series of novel benzothiazole derivatives incorporating glycine and other amino acid moieties were evaluated for carbonic anhydrase (CA) inhibition. While the specific compound 1352999-32-6 was not included in this study, structurally similar glycine conjugates demonstrated inhibition constants in the micromolar range against human isoforms hCA II and hCA V [1]. This establishes a biological baseline for the benzothiazole-glycine class, against which 1352999-32-6 can be profiled to determine the specific impact of its 6-methylsulfonyl group.

Carbonic Anhydrase Enzyme Inhibition Benzothiazole SAR

Strategic Procurement Scenarios for N-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine (1352999-32-6)


Physicochemical Property-Driven Library Design

For medicinal chemistry campaigns optimizing ADME properties, this compound's low lipophilicity (XLogP3-AA = 1.7) compared to the 6-trifluoromethoxy analog (LogP = 3.6) makes it a valuable tool compound [1]. Incorporating it into a screening library can help establish LipE-focused structure-activity relationships without the confounding effects of high logP-driven promiscuity.

Positional Selectivity Studies for Benzothiazole-Targeting Enzymes

As a 6-substituted regioisomer, this compound is ideally suited for head-to-head studies with its 4-methylsulfonyl counterpart to map the topological preferences of benzothiazole-binding pockets in enzymes like FAAH or carbonic anhydrase [2]. Procurement of both isomers is essential for detailed SAR analysis.

Expansion of Carbonic Anhydrase Inhibitor Chemotypes

Based on the class-level evidence that benzothiazole-glycine conjugates inhibit carbonic anhydrase isoforms, this specific compound can be used to probe the impact of a 6-position electron-withdrawing group on isoform selectivity [3]. Its structural novelty within the published series makes it a high-value compound for IP diversification and selectivity profiling.

Quote Request

Request a Quote for N-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.